N'~5~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Overview
Description
N’~5~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~5~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of appropriate hydrazides with aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification techniques, such as chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’~5~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N’~5~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’~5~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(2H)-Naphthalenone, 3,4-dihydro-: Shares the naphthalenylidene moiety but lacks the pyrazole and trifluoromethyl groups.
2-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole: Contains a similar heterocyclic structure but differs in the type of heterocycle and substituents.
Uniqueness
N’~5~-[3,4-DIHYDRO-1(2H)-NAPHTHALENYLIDEN]-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of both the trifluoromethyl group and the naphthalenylidene moiety, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c16-15(17,18)13-8-12(20-21-13)14(23)22-19-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,8H,3,5,7H2,(H,20,21)(H,22,23)/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHOXBANGCINHL-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NNC(=O)C3=NNC(=C3)C(F)(F)F)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2/C(=N\NC(=O)C3=NNC(=C3)C(F)(F)F)/C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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